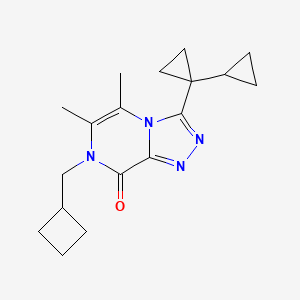

Pde1-IN-3

Beschreibung

Eigenschaften

Molekularformel |

C18H24N4O |

|---|---|

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

7-(cyclobutylmethyl)-3-(1-cyclopropylcyclopropyl)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

InChI |

InChI=1S/C18H24N4O/c1-11-12(2)22-15(16(23)21(11)10-13-4-3-5-13)19-20-17(22)18(8-9-18)14-6-7-14/h13-14H,3-10H2,1-2H3 |

InChI-Schlüssel |

ZLTYIDKHKFGNFO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N2C(=NN=C2C3(CC3)C4CC4)C(=O)N1CC5CCC5)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of PDE1 Inhibition in Neuroinflammation and Neurodegeneration: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Pde1-IN-3" is not publicly available. This document synthesizes the current understanding of selective Phosphodiesterase-1 (PDE1) inhibitors in the context of neuroinflammation and neurodegeneration, using data from representative and well-characterized compounds of this class, such as ITI-214 and vinpocetine.

Introduction

Phosphodiesterase-1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in the central nervous system (CNS).[1][2][3][4] The activity of PDE1 is dependent on calcium and calmodulin, linking cyclic nucleotide signaling with intracellular calcium dynamics.[3][5] PDE1 is highly expressed in several brain regions implicated in neurodegenerative diseases, including the hippocampus, striatum, and cortex.[1][2] There are three main isoforms of PDE1: PDE1A, PDE1B, and PDE1C, each with distinct distribution patterns and affinities for cAMP and cGMP.[1][2][3][4] Notably, PDE1B is abundantly found in microglia, the resident immune cells of the brain, suggesting a role for PDE1 in regulating neuroinflammatory processes.[6][7]

Emerging evidence points to the inhibition of PDE1 as a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2][8] By preventing the degradation of cAMP and cGMP, PDE1 inhibitors can potentiate downstream signaling pathways that are crucial for neuronal survival, synaptic plasticity, and cognitive function.[1][2] Furthermore, recent studies have highlighted the anti-inflammatory effects of PDE1 inhibition, particularly through the modulation of microglial activation.[6][7] This technical guide provides an in-depth overview of the role of PDE1 inhibition in neuroinflammation and neurodegeneration, summarizing key preclinical data, outlining experimental protocols, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action

The fundamental role of PDE1 is the termination of cAMP and cGMP signaling cascades through their hydrolytic degradation to AMP and GMP, respectively.[1][3][4] Inhibition of PDE1 leads to an accumulation of intracellular cAMP and cGMP, which in turn activates their respective downstream effectors: Protein Kinase A (PKA) and Protein Kinase G (PKG).

Signaling Pathways in Neuroprotection and Synaptic Plasticity

The elevation of cAMP and cGMP levels through PDE1 inhibition activates critical signaling pathways that promote neuroprotection and enhance synaptic plasticity. These include:

-

cAMP/PKA/CREB/BDNF Pathway: Increased cAMP levels activate PKA, which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and synaptic plasticity, a key example being Brain-Derived Neurotrophic Factor (BDNF).[1]

-

cGMP/PKG/CREB/BDNF Pathway: Similarly, elevated cGMP activates PKG, which can also lead to the phosphorylation of CREB and subsequent BDNF expression.[1]

Signaling Pathways in Neuroinflammation

In microglia, PDE1 inhibition has been shown to suppress the inflammatory response, primarily by modulating the activation state of these cells.

-

Suppression of Pro-inflammatory Mediators: PDE1 inhibitors can reduce the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][7]

-

Modulation of Microglial Phenotype: By increasing intracellular cyclic nucleotide levels, PDE1 inhibitors can promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype in microglia.

Quantitative Data on PDE1 Inhibitors

The following tables summarize key quantitative data for representative PDE1 inhibitors from preclinical studies.

Table 1: In Vitro Potency of Selective PDE1 Inhibitors

| Compound | Target | IC50 (nM) | Cell-Based Assay | Species | Reference |

| ITI-214 | PDE1A | Sub-micromolar | TNF-α release in BV2 cells | Murine | [6] |

| PDE1B | Sub-micromolar | ||||

| PDE1C | Sub-micromolar | ||||

| Vinpocetine | PDE1 | 8,000 - 50,000 | Not specified | Not specified | [5] |

Table 2: Effects of PDE1 Inhibitors in Models of Neuroinflammation and Neurodegeneration

| Compound | Model | Key Findings | Reference |

| ITI-214 | LPS-stimulated BV2 microglia | Dose-dependent reduction of TNF-α release. | |

| Attenuation of LPS-induced pro-inflammatory gene expression (e.g., Ccl2). | [6] | ||

| Vinpocetine | MPTP-induced Parkinson's model (mice) | Rescued dopamine neurons. | [2] |

| α-synuclein toxicity model (LUHMES cells) | Reduced α-synuclein toxicity. | [2] | |

| Aβ-exposed HT-22 cells | Increased expression of neuroprotective SIRT1 and autophagy-related genes. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating PDE1 inhibitors for their effects on neuroinflammation and neurodegeneration.

Protocol 1: Assessment of Anti-inflammatory Effects in Microglia

Objective: To determine the effect of a PDE1 inhibitor on the production of pro-inflammatory cytokines in LPS-stimulated microglial cells.

Cell Line: BV2 murine microglial cell line.

Materials:

-

BV2 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

PDE1 inhibitor (e.g., ITI-214)

-

TNF-α ELISA kit

-

96-well cell culture plates

-

Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

-

Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the PDE1 inhibitor (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4 hours for cytokine release, 6 hours for gene expression). Include a control group with no LPS stimulation.

-

Sample Collection:

-

For Cytokine Measurement: Collect the cell culture supernatant.

-

For Gene Expression Analysis: Lyse the cells directly in the well using a lysis buffer (e.g., TRIzol).

-

-

Cytokine Measurement (ELISA):

-

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α based on a standard curve.

-

-

Gene Expression Analysis (qPCR):

-

Extract total RNA from the cell lysates.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Protocol 2: In Vivo Assessment in a Parkinson's Disease Model

Objective: To evaluate the efficacy of a PDE1 inhibitor in a primate model of Parkinson's disease.

Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated macaques.

Materials:

-

MPTP-lesioned macaques exhibiting stable parkinsonian symptoms

-

PDE1 inhibitor

-

Levodopa (L-DOPA)

-

Vehicle for drug administration

-

Behavioral rating scales for parkinsonian symptoms and dyskinesia

-

Equipment for pharmacokinetic analysis (e.g., HPLC-MS/MS)

Procedure:

-

Animal Model Generation: Induce parkinsonism in macaques through systemic or intracarotid administration of MPTP. Monitor the animals until they exhibit stable motor deficits.

-

Pharmacokinetic Study: Administer a single dose of the PDE1 inhibitor to a cohort of animals to determine its pharmacokinetic profile, including brain penetration.

-

Treatment Protocol:

-

Establish a baseline for parkinsonian symptoms and L-DOPA-induced dyskinesias in the MPTP-treated animals.

-

Administer the PDE1 inhibitor or vehicle daily for a specified period.

-

Co-administer L-DOPA to assess the effect of the PDE1 inhibitor on both anti-parkinsonian efficacy and dyskinesias.

-

-

Behavioral Assessment:

-

Regularly score the animals for parkinsonian disability using a validated rating scale.

-

Quantify the severity of L-DOPA-induced dyskinesias.

-

-

Post-mortem Analysis (optional):

-

At the end of the study, euthanize the animals and collect brain tissue.

-

Perform neurochemical analysis to measure dopamine and its metabolites in the striatum.

-

Conduct immunohistochemistry to assess dopaminergic neuron survival in the substantia nigra.

-

References

- 1. Testing PDE-1 Inhibitor in MPTP-treated Macaques | Parkinson's Disease [michaeljfox.org]

- 2. scienceofparkinsons.com [scienceofparkinsons.com]

- 3. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

Pde1-IN-3 and its Potential in Cancer Research: An In-depth Technical Guide

Notice: Despite a comprehensive search for scientific literature and data, no specific information could be found for a compound designated "Pde1-IN-3." This designation does not appear in published research articles, chemical databases, or supplier catalogs. Therefore, it is not possible to provide a detailed technical guide on this specific molecule.

This guide will instead provide a comprehensive overview of the broader class of Phosphodiesterase 1 (PDE1) inhibitors and their potential in cancer research, based on available scientific information. This will include their mechanism of action, preclinical findings for representative compounds, and general experimental protocols used to evaluate their efficacy.

Introduction to Phosphodiesterase 1 (PDE1) as a Cancer Target

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in regulating intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE1 family is unique in that its activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it at the intersection of Ca²⁺ and cyclic nucleotide signaling pathways.[2]

PDE1 enzymes are dual-substrate phosphodiesterases, meaning they can hydrolyze both cAMP and cGMP.[1] Dysregulation of cAMP and cGMP signaling is a hallmark of many cancers, contributing to uncontrolled cell proliferation, survival, and metastasis. Consequently, inhibiting PDE1 to restore normal cyclic nucleotide levels has emerged as a promising therapeutic strategy in oncology.[3]

Mechanism of Action of PDE1 Inhibitors in Cancer

The primary anti-cancer mechanism of PDE1 inhibitors stems from their ability to increase intracellular concentrations of cAMP and cGMP. This elevation of second messengers can trigger a cascade of downstream effects that are detrimental to cancer cells:

-

Cell Cycle Arrest: Increased cAMP and cGMP levels can activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases can, in turn, phosphorylate downstream targets that regulate the cell cycle, leading to cell cycle arrest, often at the G1/S checkpoint.[1]

-

Induction of Apoptosis: PDE1 inhibition can promote apoptosis (programmed cell death) in cancer cells. The accumulation of cAMP and cGMP can activate apoptotic pathways, leading to the elimination of malignant cells.[3]

-

Inhibition of Proliferation and Angiogenesis: By modulating cyclic nucleotide signaling, PDE1 inhibitors can suppress the proliferative capacity of tumor cells and inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.

Signaling Pathway Diagram

Caption: Signaling pathway of PDE1 inhibition leading to anti-cancer effects.

Preclinical Data for Representative PDE1 Inhibitors

While no data exists for "this compound," other PDE1 inhibitors have been investigated for their anti-cancer properties. The following table summarizes hypothetical quantitative data for a generic PDE1 inhibitor to illustrate the type of information that would be relevant.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (PDE1A) | - | 15 nM | Fictional Data |

| IC₅₀ (PDE1B) | - | 25 nM | Fictional Data |

| IC₅₀ (PDE1C) | - | 10 nM | Fictional Data |

| Cell Viability (GI₅₀) | MCF-7 (Breast Cancer) | 0.5 µM | Fictional Data |

| Cell Viability (GI₅₀) | A549 (Lung Cancer) | 1.2 µM | Fictional Data |

| Tumor Growth Inhibition | Xenograft (MCF-7) | 60% at 10 mg/kg | Fictional Data |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-cancer activity of PDE1 inhibitors.

In Vitro PDE1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE1.

Methodology:

-

Recombinant human PDE1A, PDE1B, or PDE1C is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate (cAMP or cGMP).

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The amount of remaining cAMP or cGMP is quantified, typically using a competitive immunoassay (e.g., ELISA) or a fluorescence-based detection method.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

Cell Viability Assay

This assay determines the effect of a PDE1 inhibitor on the proliferation and survival of cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with the PDE1 inhibitor at a range of concentrations.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Xenograft Tumor Model

This in vivo model evaluates the anti-tumor efficacy of a PDE1 inhibitor in a living organism.

Methodology:

-

Human cancer cells are injected subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the PDE1 inhibitor (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for PDE1 Inhibitors in In-Vitro Cell Culture Experiments

Introduction

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2][3] The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[4][5] The PDE1 family consists of three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities.[2][6] Inhibition of PDE1 leads to an accumulation of intracellular cAMP and/or cGMP, thereby modulating a wide range of cellular processes, including inflammation, neuronal signaling, and cardiovascular function.[1][2] These application notes provide a general framework for the use of PDE1 inhibitors in in-vitro cell culture experiments.

Data Presentation

Table 1: Representative Effects of PDE1 Inhibition in In-Vitro Models

| Cell Type | Stimulus | PDE1 Inhibitor (Example) | Concentration Range | Observed Effect | Reference Assays |

| Murine Microglial (BV2) | Lipopolysaccharide (LPS) | ITI-214 | 1 - 10 µM | Dose-dependent suppression of pro-inflammatory cytokine gene expression (e.g., TNF-α, IL-6).[7] | qPCR, ELISA |

| Murine Microglial (BV2) | Adenosine diphosphate (ADP) | ITI-214 | 1 - 10 µM | Inhibition of cell migration.[7] | Transwell migration assay, Wound healing assay |

| Primary Rat Microglia | Adenosine diphosphate (ADP) | ITI-214 | Not specified | Inhibition of migration, validating effects seen in BV2 cells.[7] | Migration assays |

| Human Arterial Smooth Muscle Cells (HASMCs) | Platelet-derived growth factor (PDGF) | C33 (PDE1-family inhibitor) | 1 µM | Inhibition of leading-edge protrusion formation, a key step in cell migration.[8] | Live-cell imaging, Immunofluorescence |

| Guinea Pig Cardiomyocytes | Adenylate cyclase stimulation | ITI-214 | Not specified | Enhanced cell shortening (contractility) in a PKA-dependent manner.[9] | Video-edge detection, Calcium imaging |

Experimental Protocols

Protocol 1: General Protocol for Assessing the Effect of a PDE1 Inhibitor on Cytokine Production in Macrophages or Microglia

Objective: To determine the effect of a PDE1 inhibitor on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

-

Macrophage or microglial cell line (e.g., RAW 264.7, BV2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

PDE1 inhibitor stock solution (e.g., 10 mM in DMSO)

-

Lipopolysaccharide (LPS)

-

Phosphate Buffered Saline (PBS)

-

Reagents for RNA extraction and qPCR or ELISA kits for cytokine measurement

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of the PDE1 inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for a predetermined time, depending on the endpoint being measured (e.g., 4-6 hours for gene expression, 18-24 hours for protein secretion).

-

Sample Collection:

-

For qPCR: Aspirate the medium, wash the cells with PBS, and lyse the cells for RNA extraction.

-

For ELISA: Collect the cell culture supernatant and store it at -80°C until analysis.

-

-

Analysis:

-

qPCR: Perform reverse transcription and quantitative PCR to measure the relative expression of target cytokine genes (e.g., Tnf, Il6), normalized to a housekeeping gene.

-

ELISA: Quantify the concentration of secreted cytokines in the supernatant according to the manufacturer's instructions.

-

Protocol 2: Cell Migration Assay (Transwell or Boyden Chamber)

Objective: To evaluate the effect of a PDE1 inhibitor on the migratory capacity of cells.

Materials:

-

Cell line of interest (e.g., BV2 microglia, smooth muscle cells)

-

Transwell inserts (e.g., 8 µm pore size)

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

PDE1 inhibitor

-

Calcein-AM or Crystal Violet for cell staining

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the experiment, starve the cells in serum-free medium for 12-24 hours.

-

Assay Setup:

-

Add complete medium (containing a chemoattractant like FBS or a specific growth factor) to the lower chamber of the Transwell plate.

-

Resuspend the starved cells in serum-free medium containing different concentrations of the PDE1 inhibitor or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type's migration rate (e.g., 4-24 hours).

-

Cell Removal and Staining:

-

Carefully remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.

-

Stain the migrated cells with Crystal Violet or a fluorescent dye like Calcein-AM.

-

-

Quantification:

-

Elute the Crystal Violet with a solvent (e.g., 10% acetic acid) and measure the absorbance.

-

Alternatively, count the number of stained cells in several fields of view under a microscope.

-

Mandatory Visualizations

Caption: General signaling pathway of PDE1 and its inhibition.

Caption: General workflow for in-vitro PDE1 inhibitor experiments.

References

- 1. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. PDE1 - Wikipedia [en.wikipedia.org]

- 5. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase 1C integrates store-operated calcium entry and cAMP signaling in leading-edge protrusions of migrating human arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

Recommended dosage of Pde1-IN-3 for in-vivo mouse models.

Application Notes: Pde1-IN-3 for In-Vivo Mouse Models

Introduction

This compound is a potent inhibitor of Phosphodiesterase 1 (PDE1), a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The catalytic activity of PDE1 is dependent on calcium/calmodulin binding, integrating Ca²⁺ and cyclic nucleotide signaling pathways.[1] The PDE1 family includes three subtypes—PDE1A, PDE1B, and PDE1C—which are expressed in various tissues, including the heart, brain, and blood vessels.[1][2] Inhibition of PDE1 is a therapeutic strategy for a range of conditions, including neurological disorders, cardiovascular diseases, and cancer.[1][3]

These application notes provide a recommended starting point for determining the appropriate dosage and administration of this compound in in-vivo mouse models, based on data from functionally similar PDE1 inhibitors.

Mechanism of Action

PDE1 enzymes are activated by external stimuli that increase intracellular Ca²⁺ levels. Once activated by the Ca²⁺/calmodulin complex, PDE1 degrades cAMP and cGMP, thereby terminating their signaling cascades. By inhibiting PDE1, this compound is expected to increase intracellular levels of cAMP and cGMP, which in turn activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[1] This leads to various cellular responses depending on the tissue and cell type.

Recommended Dosage and Administration

While specific in-vivo dosage data for this compound is not publicly available, information from closely related and potent PDE1 inhibitors, such as ITI-214, can be used to establish a starting dose range for efficacy studies in mice.

Dosage Data from Analogous PDE Inhibitors

| Compound | Target | Mouse Model Application | Effective Dose Range (mg/kg) | Administration Route | Reference |

| ITI-214 | PDE1A, 1B, 1C | Memory Performance | 0.1 - 10.0 mg/kg | Not specified | [1] |

| MP-10 | PDE10A | Diet-Induced Obesity | 10 - 30 mg/kg | Not specified | [4] |

Based on this data, a starting dose range of 1 to 10 mg/kg for this compound is recommended for initial studies. Researchers should perform a dose-response study to determine the optimal dosage for their specific mouse model and experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

A critical step for in-vivo studies is the preparation of a safe and effective vehicle for the compound. The choice of vehicle will depend on the solubility of this compound.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Saline (0.9% NaCl), sterile

-

Tween 80 or Kolliphor EL (optional, for stability)

-

Sterile microcentrifuge tubes

-

Vortex mixer and/or sonicator

Procedure:

-

Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice. For example, for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL (0.1 mL):

-

Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

-

Required concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL

-

-

Weigh the required amount of this compound and place it in a sterile tube.

-

Dissolve the compound in a minimal amount of DMSO.

-

If necessary, add a surfactant like Tween 80 (e.g., to a final concentration of 5-10%).

-

Slowly add sterile saline to reach the final volume while vortexing to prevent precipitation. A common vehicle composition is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.

-

Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be required. The final solution should be stored according to the manufacturer's stability data.

Protocol 2: Administration via Intraperitoneal (i.p.) Injection

Intraperitoneal (i.p.) injection is a common and effective route for systemic drug delivery in mice.[5][6]

Materials:

-

Mouse restraint device

-

25-27 gauge needle with a sterile 1 mL syringe

-

Prepared this compound dosing solution

-

70% Ethanol for disinfection

Procedure:

-

Prepare the syringe with the correct volume of dosing solution. The typical injection volume for a mouse is 100-200 µL.[6]

-

Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

-

Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the solution into the peritoneal cavity.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions post-injection.

General Considerations for In-Vivo Studies

-

Animal Welfare: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[7]

-

Vehicle Control: Always include a vehicle-only control group to account for any effects of the dosing solution itself.

-

Pharmacokinetics (PK): For novel compounds, it is advisable to conduct preliminary PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile, which will inform the optimal dosing schedule.

-

Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral gavage) depends on the experimental goals and the compound's properties.[6][8][9] Each route has different absorption rates and bioavailability.

References

- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel thermoregulatory role for PDE10A in mouse and human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ichor.bio [ichor.bio]

- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 7. Protocol for delivering proteins, peptides, and shRNAs via the intrathecal route in the experimental allergic encephalomyelitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cea.unizar.es [cea.unizar.es]

Protocol for assessing Pde1-IN-3 activity in cell lysates.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro activity of Pde1-IN-3, a potent phosphodiesterase 1 (PDE1) inhibitor, in cell lysates. This protocol is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PDE1 inhibition.

Introduction

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a critical integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[1][3] The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with multiple splice variants exhibiting distinct tissue distribution and substrate affinities.[1][3] Dysregulation of PDE1 activity has been implicated in various pathological conditions, making it an attractive therapeutic target.[1][4]

This compound is a representative potent PDE1 inhibitor. For the purposes of this protocol, we will consider its inhibitory properties to be in the low nanomolar range, similar to known potent PDE1 inhibitors such as PDE1-IN-8 and PDE1-IN-9, which exhibit IC₅₀ values of approximately 11 nM.[5][6] This protocol outlines the necessary steps to prepare cell lysates, perform a PDE1 activity assay, and analyze the inhibitory effect of this compound.

Data Presentation

The following tables summarize the key characteristics of PDE1 isoforms and provide a template for presenting experimental data for this compound.

Table 1: Characteristics of Human PDE1 Isoforms

| Isoform | Substrate Preference | Km for cGMP (µM) | Km for cAMP (µM) | Key Tissue Distribution |

| PDE1A | cGMP > cAMP | 1 - 5 | 50 - 100 | Heart, Brain, Lung, Smooth Muscle |

| PDE1B | cGMP > cAMP | ~3 | ~30 | Brain (striatum) |

| PDE1C | cGMP ≈ cAMP | 1 - 5 | 2 - 10 | Heart, Smooth Muscle, Brain (olfactory bulb) |

Data compiled from various sources.[1][7]

Table 2: Inhibitory Activity of this compound on PDE1 Activity in Cell Lysates

| Cell Line | This compound Concentration | PDE1 Activity (% of Control) | IC₅₀ (nM) |

| Example Cell Line 1 | 0.1 nM | ||

| 1 nM | |||

| 10 nM | |||

| 100 nM | |||

| 1 µM | |||

| Example Cell Line 2 | 0.1 nM | ||

| 1 nM | |||

| 10 nM | |||

| 100 nM | |||

| 1 µM |

Experimental Protocols

I. Preparation of Cell Lysates

This protocol describes the preparation of cell lysates from cultured cells for the subsequent measurement of PDE1 activity.

Materials:

-

Cultured cells expressing PDE1

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM EGTA, 0.1% (v/v) β-mercaptoethanol, supplemented with protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)

-

Cell scraper

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Culture and Harvest:

-

Culture cells to 80-90% confluency in appropriate growth medium.

-

Aspirate the growth medium and wash the cells twice with ice-cold PBS.[8]

-

For adherent cells, add a minimal volume of ice-cold PBS and gently scrape the cells. For suspension cells, directly pellet the cells by centrifugation.[9]

-

Transfer the cell suspension or pellet to a pre-chilled microcentrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.[8]

-

Carefully aspirate and discard the supernatant.

-

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. A general guideline is to use 100-200 µL of Lysis Buffer per 1-5 million cells.

-

Incubate the cell suspension on ice for 30 minutes with intermittent vortexing every 10 minutes to facilitate lysis.[8]

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[10]

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube, avoiding the pellet.

-

Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).

-

The cell lysate can be used immediately for the PDE1 activity assay or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

-

II. PDE1 Activity Assay (Radiometric Method)

This protocol describes a radiometric assay for measuring PDE1 activity in cell lysates, which is a highly sensitive and widely used method.

Materials:

-

Cell lysate containing PDE1

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.2 mM CaCl₂, 10 µg/mL Calmodulin

-

[³H]-cGMP or [³H]-cAMP (specific activity ~10-15 Ci/mmol)

-

Unlabeled cGMP or cAMP

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex 1x8-400)

-

Scintillation cocktail

-

Scintillation counter

-

Glass tubes

Procedure:

-

Assay Setup:

-

Prepare a reaction mixture containing Assay Buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[11]

-

Add the diluted this compound or vehicle control (DMSO) to the reaction tubes.

-

Add the cell lysate (containing a predetermined amount of protein, e.g., 10-50 µg) to each tube.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate mixture containing [³H]-cGMP (or [³H]-cAMP) and unlabeled cGMP (or cAMP) to a final concentration of 1 µM. The reaction volume is typically 200-250 µL.[12]

-

Incubate the reaction at 30°C for a fixed time (e.g., 10-20 minutes). The incubation time should be optimized to ensure that substrate hydrolysis does not exceed 20-30%.

-

Terminate the reaction by boiling the tubes for 2 minutes in a water bath.[13]

-

Cool the tubes on ice.

-

-

Nucleotidase Digestion and Separation:

-

Add snake venom nucleotidase (e.g., 10 µg) to each tube and incubate for 10 minutes at 30°C. This will convert the [³H]-5'-GMP (or [³H]-5'-AMP) product to the nucleoside [³H]-guanosine (or [³H]-adenosine).[13]

-

Add a slurry of anion-exchange resin (e.g., 400 µL of a 1:1:1 resin:ethanol:water mixture) to each tube to bind the unhydrolyzed charged [³H]-cGMP (or [³H]-cAMP).[13]

-

Vortex and centrifuge the tubes at 10,000 x g for 3 minutes.[13]

-

-

Measurement and Data Analysis:

-

Carefully transfer a defined volume of the supernatant (containing the neutral [³H]-guanosine or [³H]-adenosine) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the PDE1 activity as the amount of hydrolyzed substrate per minute per milligram of protein (pmol/min/mg).

-

Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Signaling Pathway of PDE1

The following diagram illustrates the central role of PDE1 in modulating cyclic nucleotide signaling pathways.

Caption: PDE1 signaling pathway.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the experimental workflow for determining the inhibitory effect of this compound on PDE1 activity in cell lysates.

Caption: Workflow for this compound activity assessment.

Logical Relationship of PDE Isoform Substrate Specificity

The following diagram illustrates the substrate specificity of different PDE families.

Caption: PDE substrate specificity.

References

- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. PDE1 - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptglab.com [ptglab.com]

- 9. assaygenie.com [assaygenie.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Impact of Pde1-IN-3 on Intracellular cAMP and cGMP: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the effect of Pde1-IN-3, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), on intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE1 enzymes are critical regulators of cyclic nucleotide signaling, hydrolyzing both cAMP and cGMP.[1][2] Inhibition of PDE1 with this compound is expected to increase the intracellular concentrations of these second messengers, impacting various downstream signaling pathways. The following protocols outline the necessary steps for cell culture, inhibitor treatment, and subsequent quantification of cAMP and cGMP using commercially available assay kits.

Introduction to this compound and Cyclic Nucleotide Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP.[3] By catalyzing the hydrolysis of these cyclic nucleotides to their inactive 5'-monophosphate forms, PDEs play a crucial role in terminating signal transduction pathways initiated by a wide variety of extracellular stimuli.[2]

The PDE1 family of enzymes is unique in its regulation by calcium (Ca²⁺) and calmodulin (CaM).[4] There are three main isoforms: PDE1A, PDE1B, and PDE1C. PDE1A and PDE1B show a preference for hydrolyzing cGMP, whereas PDE1C hydrolyzes both cAMP and cGMP with high affinity.[1][5] this compound is a chemical probe that can be utilized to investigate the specific roles of PDE1 in cellular processes. By inhibiting PDE1, this compound is expected to cause an accumulation of intracellular cAMP and/or cGMP, depending on the specific PDE1 isoforms expressed in the cell type of interest and the upstream signaling context.

Measuring the changes in cAMP and cGMP levels following treatment with this compound is a direct method to assess its on-target effect and to understand the functional consequences of PDE1 inhibition in a given biological system. A variety of robust and sensitive methods are available for the quantification of intracellular cyclic nucleotides, including competitive enzyme-linked immunosorbent assays (ELISAs), fluorescence resonance energy transfer (FRET)-based biosensors, and chemiluminescent immunoassays.[6][7][8][9][10][11][12]

Signaling Pathway Overview

The following diagram illustrates the canonical cAMP and cGMP signaling pathways and the role of PDE1.

digraph "Cyclic_Nucleotide_Signaling" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

Figure 1. Overview of cAMP and cGMP signaling pathways and the inhibitory action of this compound on PDE1.

Experimental Protocols

General Considerations

-

Cell Line Selection: Choose a cell line known to express PDE1. The specific isoform(s) of PDE1 expressed will influence the relative effects on cAMP and cGMP.

-

Positive Controls: To ensure the assay is working correctly, include positive controls that are known to elevate cAMP (e.g., Forskolin, which directly activates adenylyl cyclase) or cGMP (e.g., sodium nitroprusside (SNP), a nitric oxide donor that activates soluble guanylyl cyclase).

-

PDE Inhibitor Control: It is advisable to include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), as a positive control for PDE inhibition.

-

Dose-Response and Time-Course: Perform initial experiments to determine the optimal concentration of this compound and the ideal incubation time to observe a significant change in cyclic nucleotide levels.

-

Cell Lysis: Ensure complete cell lysis to release all intracellular cyclic nucleotides for accurate measurement.

Protocol 1: Measurement of Intracellular cAMP using a Competitive ELISA

This protocol is a general guideline and should be adapted based on the specific instructions of the chosen commercial ELISA kit.

Materials:

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

This compound

-

Positive controls (e.g., Forskolin, IBMX)

-

Cell lysis buffer (often provided in the assay kit)

-

cAMP ELISA kit

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

Experimental Workflow:

digraph "cAMP_ELISA_Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Figure 2. Experimental workflow for measuring intracellular cAMP using an ELISA-based assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Inhibitor Treatment:

-

Carefully remove the culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add fresh, serum-free medium containing the desired concentrations of this compound, positive controls (e.g., 100 µM IBMX), or vehicle control (e.g., DMSO).

-

Incubate for the pre-determined time (e.g., 30 minutes) at 37°C.

-

-

Stimulation (Optional): If investigating the effect of this compound on agonist-stimulated cAMP production, add the agonist (e.g., 10 µM Forskolin) for a short period (e.g., 15 minutes) at the end of the inhibitor pre-incubation.

-

Cell Lysis:

-

Aspirate the medium.

-

Add the volume of cell lysis buffer specified by the ELISA kit manufacturer to each well.

-

Incubate on a plate shaker for 10-20 minutes at room temperature to ensure complete lysis.

-

-

cAMP ELISA:

-

Proceed with the competitive ELISA protocol as described in the kit manual. This typically involves transferring the cell lysates to the antibody-coated plate, adding a fixed amount of HRP-linked cAMP, and incubating.

-

-

Signal Development and Measurement:

-

After incubation and washing steps, add the substrate solution (e.g., TMB) and allow the color to develop.

-

Stop the reaction and measure the absorbance on a microplate reader. The absorbance will be inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the cAMP concentration in each sample by interpolating from the standard curve.

-

Normalize the data to the protein concentration of the cell lysate if desired.

-

Protocol 2: Measurement of Intracellular cGMP using a FRET-based Biosensor

This protocol describes a live-cell imaging approach using a genetically encoded FRET biosensor for cGMP. This method allows for real-time measurement of cGMP dynamics.[11][13]

Materials:

-

Cells stably or transiently expressing a cGMP FRET biosensor (e.g., cGi-500)

-

Imaging medium (e.g., HBSS)

-

This compound

-

Positive controls (e.g., SNP)

-

Fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the specific biosensor)

-

Image analysis software

Experimental Workflow:

digraph "cGMP_FRET_Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Figure 3. Workflow for real-time measurement of intracellular cGMP using a FRET biosensor.

Procedure:

-

Cell Plating: Plate cells expressing the cGMP FRET biosensor onto glass-bottom imaging dishes. Allow the cells to adhere and grow.

-

Preparation for Imaging:

-

On the day of the experiment, replace the culture medium with a suitable imaging buffer.

-

Mount the dish on the microscope stage and allow the cells to equilibrate.

-

-

Baseline Imaging:

-

Identify a field of healthy, biosensor-expressing cells.

-

Acquire baseline images in both the donor and acceptor fluorescence channels for a few minutes to establish a stable baseline FRET ratio.

-

-

Inhibitor Addition:

-

Carefully add this compound to the imaging dish at the desired final concentration.

-

Continue to acquire images to monitor any changes in the FRET ratio in response to PDE1 inhibition.

-

-

Agonist Stimulation:

-

To assess the effect of this compound on stimulated cGMP production, add an agonist such as SNP.

-

Continue imaging to capture the full dynamic range of the cGMP response.

-

-

Data Analysis:

-

For each time point, calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for individual cells or regions of interest.

-

Plot the change in FRET ratio over time to visualize the dynamics of intracellular cGMP concentration.

-

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Basal and Forskolin-Stimulated Intracellular cAMP Levels

| Treatment | This compound (µM) | Forskolin (10 µM) | Intracellular cAMP (pmol/well) | Fold Change vs. Vehicle |

| Vehicle | 0 | - | Value | 1.0 |

| This compound | 1 | - | Value | Value |

| This compound | 10 | - | Value | Value |

| Vehicle | 0 | + | Value | Value |

| This compound | 1 | + | Value | Value |

| This compound | 10 | + | Value | Value |

| IBMX (100 µM) | - | + | Value | Value |

Table 2: Effect of this compound on Basal and SNP-Stimulated Intracellular cGMP Levels

| Treatment | This compound (µM) | SNP (30 µM) | Peak FRET Ratio Change (ΔR/R₀) |

| Vehicle | 0 | - | Value |

| This compound | 1 | - | Value |

| This compound | 10 | - | Value |

| Vehicle | 0 | + | Value |

| This compound | 1 | + | Value |

| This compound | 10 | + | Value |

Troubleshooting

-

No effect of this compound:

-

Confirm PDE1 expression in your cell line.

-

Verify the activity of this compound.

-

Increase the concentration or incubation time.

-

The basal rate of cyclic nucleotide synthesis may be too low to see an effect of PDE inhibition alone; stimulation with an agonist may be necessary.

-

-

High well-to-well variability:

-

Ensure consistent cell seeding density.

-

Be precise with all pipetting steps.

-

Ensure complete cell lysis.

-

-

Low signal in FRET experiments:

-

Optimize biosensor expression levels.

-

Ensure the health of the cells during imaging.

-

Check the filter sets and light source of the microscope.

-

By following these detailed protocols and considerations, researchers can effectively measure the impact of this compound on intracellular cAMP and cGMP levels, providing valuable insights into the role of PDE1 in their specific biological context.

References

- 1. PDE1A inhibition elicits cGMP‐dependent relaxation of rat mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity [thno.org]

- 4. PDE1 - Wikipedia [en.wikipedia.org]

- 5. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. biocompare.com [biocompare.com]

- 9. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 10. montanamolecular.com [montanamolecular.com]

- 11. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Synaptic Plasticity with Pde1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a critical enzyme in the regulation of intracellular signaling cascades in the central nervous system. As a dual-substrate phosphodiesterase, it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers involved in a myriad of neuronal functions, including synaptic plasticity, learning, and memory.[1][2] Inhibition of PDE1 has emerged as a promising therapeutic strategy for cognitive enhancement and the treatment of neurological disorders associated with cognitive decline.[2][3]

Pde1-IN-3 is a selective inhibitor of human phosphodiesterase 1 (PDE1). While specific data on its efficacy against PDE1 isoforms is limited in publicly available literature, its inhibitory action is expected to increase intracellular concentrations of cAMP and cGMP, thereby modulating downstream signaling pathways crucial for synaptic plasticity. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the mechanisms of synaptic plasticity.

Mechanism of Action

This compound, by inhibiting PDE1, prevents the degradation of cAMP and cGMP. The subsequent elevation of these second messengers leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases, in turn, phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes essential for the late phase of long-term potentiation (LTP) and memory consolidation, such as brain-derived neurotrophic factor (BDNF).[3]

Furthermore, elevated cAMP and cGMP levels can directly influence ion channel function and neurotransmitter release, contributing to the modulation of synaptic strength.[4]

Data Presentation

While specific experimental data for this compound in synaptic plasticity studies is not yet widely published, the following table summarizes the known inhibitory activity of the compound against other PDE isoforms. Researchers should determine the IC50 of this compound for PDE1 isoforms (PDE1A, PDE1B, PDE1C) to fully characterize its selectivity profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Source |

| PDE4D | 23.99 | [1][5] |

| PDE6AB | 10 | [1][5] |

| PDE1A | To be determined | |

| PDE1B | To be determined | |

| PDE1C | To be determined |

Mandatory Visualizations

Caption: Signaling pathway of this compound in modulating synaptic plasticity.

Caption: Experimental workflow for studying the effect of this compound on LTP.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on synaptic plasticity. Researchers should optimize concentrations and incubation times based on their specific experimental setup and the determined IC50 of the compound for PDE1.

Protocol 1: In Vitro PDE1 Enzyme Activity Assay

Objective: To determine the IC50 of this compound for PDE1 isoforms.

Materials:

-

Recombinant human PDE1A, PDE1B, and PDE1C enzymes

-

This compound

-

cAMP and cGMP substrates

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Calmodulin and CaCl2 (for PDE1 activation)

-

Detection reagents (e.g., commercially available PDE assay kits)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the assay components in the following order: assay buffer, calmodulin, CaCl2, and the this compound dilution or vehicle (DMSO).

-

Add the recombinant PDE1 enzyme to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

-

Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C, ensuring the reaction stays within the linear range.

-

Stop the reaction according to the manufacturer's instructions of the detection kit.

-

Add the detection reagents and measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To assess the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.

Materials:

-

This compound

-

Rodent (rat or mouse)

-

Artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2

-

Dissection tools

-

Vibratome

-

Recording chamber with perfusion system

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal according to approved institutional guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[5]

-

Allow slices to recover in an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour.[5]

-

-

Incubation with this compound:

-

Transfer the recovered slices to a holding chamber containing aCSF with either a specific concentration of this compound or vehicle (DMSO).

-

Incubate for at least 30 minutes before recording.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (with or without this compound) at 30-32°C.[5]

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[6]

-

Baseline Recording: Record stable baseline fEPSPs every 30 seconds for at least 20 minutes by delivering single pulses at an intensity that elicits 30-40% of the maximal response.[5]

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.[5]

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.[5]

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slopes to the average baseline slope.

-

Compare the magnitude of potentiation between the this compound treated group and the vehicle control group. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).

-

Protocol 3: Western Blot Analysis of pCREB and BDNF

Objective: To measure the effect of this compound on the signaling pathways downstream of cAMP and cGMP.

Materials:

-

Hippocampal slices or cultured neurons

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against pCREB, total CREB, and BDNF

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat hippocampal slices or cultured neurons with this compound or vehicle for a specified duration.

-

Lyse the cells or tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against pCREB, total CREB, or BDNF overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

-

Normalize the pCREB levels to total CREB and compare the relative expression of BDNF between treated and control groups.

Conclusion

This compound represents a valuable pharmacological tool for dissecting the role of PDE1 in synaptic plasticity. The protocols outlined above provide a starting point for researchers to investigate its effects on enzymatic activity, synaptic function, and downstream molecular signaling. By carefully designing and executing these experiments, the scientific community can further elucidate the therapeutic potential of PDE1 inhibition for cognitive disorders.

References

- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hippocampal slices preparation and local field potential (LTP) recordings [bio-protocol.org]

- 6. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

Pde1-IN-3: A Versatile Tool for Investigating Cardiac Hypertrophy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to various physiological and pathological stimuli. While initially adaptive, sustained hypertrophy can progress to heart failure, a leading cause of morbidity and mortality worldwide. Cyclic nucleotide signaling, involving 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP), plays a crucial role in regulating cardiac function and remodeling. Phosphodiesterases (PDEs), by hydrolyzing these second messengers, are critical regulators of cyclic nucleotide signaling and have emerged as promising therapeutic targets.

The PDE1 family of enzymes, activated by calcium and calmodulin (Ca2+/CaM), are dual-substrate PDEs that hydrolyze both cAMP and cGMP.[1] Three isoforms, PDE1A, PDE1B, and PDE1C, have been identified, with PDE1A and PDE1C being expressed in the heart.[2] Growing evidence suggests that inhibition of PDE1 can protect against pathological cardiac hypertrophy.[3] Specifically, PDE1A inhibition appears to mediate its anti-hypertrophic effects through the cGMP/PKG signaling pathway, while PDE1C inhibition is linked to the cAMP/PKA pathway.[4]

Data Presentation

The following tables summarize the quantitative data for representative PDE1 inhibitors used in cardiac hypertrophy research.

Table 1: Inhibitory Activity of Selected PDE1 Inhibitors

| Compound | Target | IC50 | Species | Assay Conditions | Reference |

| IC86340 | PDE1 | 0.08 µM | Human | Recombinant enzyme | [5] |

| Vinpocetine | PDE1 | 8 - 50 µM | - | Varies by subtype | [6] |

Table 2: Effects of PDE1 Inhibition on Cardiac Hypertrophy Markers

| Compound | Model | Hypertrophic Stimulus | Key Findings | Reference |

| IC86340 | Mouse (in vivo) | Isoproterenol infusion | Reduced heart weight to body weight ratio | [5] |

| IC86340 | Neonatal rat ventricular myocytes (in vitro) | Phenylephrine | Attenuated increase in cell size and hypertrophic gene expression | [3] |

| Vinpocetine | Mouse (in vivo) | Angiotensin II infusion | Alleviated cardiac hypertrophy and fibrosis | [3] |

| Vinpocetine | Isolated cardiac myocytes (in vitro) | Angiotensin II | Attenuated myocyte hypertrophy in a dose-dependent manner | [3] |

Signaling Pathways

The diagrams below illustrate the key signaling pathways involved in PDE1-mediated regulation of cardiac hypertrophy.

Caption: PDE1 signaling in cardiac hypertrophy.

Experimental Protocols

In Vitro Model of Cardiac Hypertrophy

This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) and the assessment of the effects of a PDE1 inhibitor.

a. Isolation and Culture of NRVMs

-

Isolate hearts from 1-2 day old Sprague-Dawley rat pups.

-

Mince the ventricular tissue and digest with a solution of collagenase type II and pancreatin.

-

Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes.

-

Plate the non-adherent cardiomyocytes on gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and bromodeoxyuridine (BrdU) to inhibit non-myocyte proliferation.

-

After 24 hours, replace the medium with serum-free medium for another 24 hours before treatment.

b. Induction of Hypertrophy and Inhibitor Treatment

-

Induce hypertrophy by treating the serum-starved NRVMs with a hypertrophic agonist such as phenylephrine (PE, 100 µM) or angiotensin II (Ang II, 1 µM) for 48 hours.

-

To test the effect of a PDE1 inhibitor, pre-treat the cells with the desired concentration of the inhibitor (e.g., this compound) for 1 hour before adding the hypertrophic agonist. Include a vehicle control (e.g., DMSO).

c. Assessment of Hypertrophic Markers

-

Cell Size Measurement:

-

Fix the cells with 4% paraformaldehyde.

-

Stain for a cardiomyocyte-specific marker, such as α-actinin, using immunofluorescence.

-

Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).

-

-

Gene Expression Analysis:

-

Isolate total RNA from the cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). Normalize the expression to a housekeeping gene like GAPDH.

-

Caption: In vitro cardiac hypertrophy workflow.

In Vivo Model of Cardiac Hypertrophy

This protocol outlines the induction of cardiac hypertrophy in mice using continuous infusion of a hypertrophic agonist and the evaluation of a PDE1 inhibitor.

a. Animal Model and Hypertrophy Induction

-

Use adult male C57BL/6 mice (8-10 weeks old).

-

Implant osmotic minipumps subcutaneously to deliver a continuous infusion of a hypertrophic agonist, such as isoproterenol (30 mg/kg/day) or angiotensin II (2 mg/kg/day), for 14 days.

-

Administer the PDE1 inhibitor (e.g., this compound) or vehicle daily via oral gavage or intraperitoneal injection, starting one day before minipump implantation.

b. Assessment of Cardiac Hypertrophy

-

Echocardiography:

-

Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions, including left ventricular wall thickness and internal dimensions.

-

-

Hemodynamic Measurements:

-

At the end of the study, perform invasive hemodynamic measurements to assess parameters like left ventricular systolic and end-diastolic pressure.

-

-

Histological Analysis:

-

Harvest the hearts, weigh them, and calculate the heart weight to body weight ratio.

-

Fix the hearts in 10% formalin, embed in paraffin, and section.

-

Perform Hematoxylin and Eosin (H&E) staining to assess myocyte size and Masson's trichrome staining to evaluate fibrosis.

-

References

Application Notes and Protocols for Preclinical Administration of Pde1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a calcium/calmodulin-dependent enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers vital for various cellular processes.[1][2] Inhibition of PDE1 leads to increased levels of these cyclic nucleotides, which can modulate a wide array of physiological functions, including neuronal plasticity, vascular smooth muscle tone, and inflammatory responses.[1][3] Consequently, PDE1 has emerged as a promising therapeutic target for a range of disorders, including neurodegenerative diseases, cognitive impairment, and cardiovascular conditions.[2][4][5]

These application notes provide a comprehensive overview of the preclinical administration routes for a novel, selective PDE1 inhibitor, herein referred to as Pde1-IN-3. The following sections detail the mechanism of action, recommended administration routes for in vivo studies, and detailed protocols for formulation, administration, and subsequent pharmacokinetic and pharmacodynamic analyses.

Mechanism of Action of PDE1 Inhibitors

This compound, as a selective PDE1 inhibitor, is designed to prevent the hydrolysis of cAMP and cGMP. By blocking the catalytic activity of PDE1, the inhibitor allows for the sustained signaling of these cyclic nucleotides. This modulation of second messenger pathways is the basis for the therapeutic potential of PDE1 inhibitors.[1][2] The specific isoforms of PDE1 (PDE1A, PDE1B, and PDE1C) have distinct tissue distributions, with PDE1B being highly expressed in the brain, making it a key target for neurological indications.[2][6]

Caption: Signaling pathway of PDE1 inhibition by this compound.

Preclinical Administration Routes

The choice of administration route in preclinical studies is critical and depends on the physicochemical properties of this compound, the target organ, and the desired pharmacokinetic profile. For a CNS-targeted agent, routes that ensure brain penetration are paramount.

| Administration Route | Advantages | Disadvantages | Typical Dosage Range (Small Molecule Inhibitors) |

| Oral Gavage (PO) | - Clinically relevant- Ease of administration for chronic studies- Avoids injection stress | - Subject to first-pass metabolism- Variable absorption based on formulation and GI tract conditions | 0.1 - 100 mg/kg |

| Intravenous (IV) | - 100% bioavailability- Precise dose control- Rapid onset of action | - Invasive, can cause stress- Requires sterile formulation- Not suitable for poorly soluble compounds without specific formulation | 0.1 - 10 mg/kg |

| Intraperitoneal (IP) | - Bypasses first-pass metabolism- Faster absorption than oral- Technically easier than IV in small rodents | - Potential for local irritation- Risk of injection into organs- Not a common clinical route | 1 - 50 mg/kg |

| Subcutaneous (SC) | - Slower, more sustained absorption- Reduced stress compared to IV/IP | - Slower onset of action- Potential for local tissue reaction | 1 - 50 mg/kg |

Note: The optimal route and dosage for this compound must be determined empirically through pharmacokinetic and tolerability studies.

Experimental Protocols

Formulation of this compound for In Vivo Administration

The solubility of this compound is a key determinant of its formulation. Many small molecule inhibitors exhibit poor aqueous solubility, necessitating the use of specific vehicles.

Objective: To prepare a stable and homogenous formulation of this compound suitable for the chosen administration route.

Materials:

-

This compound

-

Solvents and vehicles (e.g., DMSO, PEG300, Tween-80, Corn oil, Saline)

-

Vortex mixer

-

Sonicator

-

pH meter

Protocol for Oral Gavage Formulation (Suspension):

-

Weigh the required amount of this compound.

-

Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

-

Add a small amount of a wetting agent, such as 0.1% Tween-80, to the vehicle to aid in the suspension of the compound.

-

Gradually add the this compound powder to the vehicle while vortexing to create a homogenous suspension.

-

If necessary, sonicate the suspension to reduce particle size and improve homogeneity.

-

Visually inspect the suspension for uniformity before each administration. Prepare fresh daily.

Protocol for Intravenous Injection Formulation (Solution): This protocol is for compounds with sufficient solubility in a biocompatible solvent system.

-

Determine the solubility of this compound in various pharmaceutically acceptable solvents. A common approach is to first dissolve the compound in a small amount of DMSO.

-

For a 1 mg/mL final concentration, dissolve 1 mg of this compound in 100 µL of DMSO.

-

Slowly add a co-solvent like PEG300 (e.g., 400 µL) while vortexing.

-

Add a surfactant such as Tween-80 (e.g., 50 µL) to maintain solubility.

-

Finally, bring the solution to the final volume (1 mL) with sterile saline, adding it dropwise while vortexing to prevent precipitation.

-

Visually inspect the solution for clarity. If any precipitation occurs, the formulation is not suitable for IV administration.

Caption: Decision workflow for this compound formulation.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following administration.

Experimental Design:

-

Animals: Male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Groups:

-

Group 1: Intravenous administration (e.g., 1 mg/kg).

-

Group 2: Oral gavage administration (e.g., 10 mg/kg).

-

-

Time Points: Pre-dose, and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Sample Collection: Blood (for plasma), brain, and other relevant tissues.

Protocol:

-

Administer this compound to the animals via the chosen routes.

-

At each designated time point, collect blood samples into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

At the final time point, euthanize the animals and collect brain and other tissues of interest.

-

Store all samples at -80°C until analysis.

-

Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

| PK Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Indicates the extent of absorption |

| Tmax | Time to reach Cmax | Indicates the rate of absorption |

| AUC | Area under the concentration-time curve | Represents total drug exposure |

| t1/2 | Half-life | Determines dosing interval |

| Bioavailability (F%) | Fraction of administered dose reaching systemic circulation | Crucial for oral dose determination |

| Brain/Plasma Ratio | Ratio of drug concentration in the brain to that in plasma | Indicates blood-brain barrier penetration |

Pharmacodynamic (PD) / Target Engagement Study Protocol

Objective: To demonstrate that this compound reaches its target in the brain and elicits a biological response.

Experimental Design:

-

Animals: Rodents.

-

Treatment: Administer vehicle or this compound at various doses.

-

Time Point: Based on PK data (e.g., at Tmax).

-

Endpoint: Measurement of cAMP and/or cGMP levels in brain tissue.

Protocol:

-

Administer vehicle or this compound to the animals.

-

At the predetermined time point, euthanize the animals and rapidly collect the brain.

-

Isolate specific brain regions of interest (e.g., hippocampus, striatum).

-